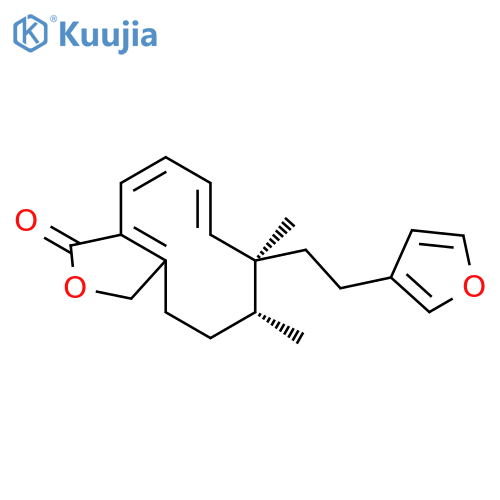Cas no 349534-73-2 (Dodonolide)

Dodonolide 化学的及び物理的性質
名前と識別子
-
- Cyclodeca[c]furan-1(3H)-one, 7-[2-(3-furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethyl-, (6R,7S,8E,10Z)-
- Dodonolide
- (1R,2S,4S,5S)-4-[2-Chloro-6-(cyclopentylamino)-9H-purin-9-yl]-1-( hydroxymethyl)bicyclo[3.1.0]hexan-2-ol
- Cyclodeca[c]furan-1(3H)-one, 7-[2-(3-furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethyl-, (6R,7S,8...
- Cyclodeca[c]furan-1(3H)-one,7-[2-(3-furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethyl-, (6R,7S,8E,10Z)-
- (6R,7S,8E,10Z)-7-[2-(3-Furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethylcyclodeca[c]furan-1(3H)-one
- FS-9313
- (6R,7S,8E,10Z)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one
- AKOS040761634
- 349534-73-2
- [ "" ]
- 15,16-Epoxy-5,10-seco-clerodan-1(10),2,4,13(16),14-pentaen-18,19-olide
- CHEBI:228951
- (6R,7S,8E,10Z)-7-[2-(uran-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]uran-1-one
-
- インチ: InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3/b5-3-,10-4+/t15-,20+/m1/s1
- InChIKey: YOTWCVLUMOQAFC-CIGQNIJYSA-N
- ほほえんだ: C[C@@H]1CCC2=C(/C=C\C=C\[C@@]1(C)CCc3ccoc3)C(=O)OC2
計算された属性
- せいみつぶんしりょう: 312.17300
- どういたいしつりょう: 312.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 486.1±20.0 °C at 760 mmHg
- フラッシュポイント: 247.8±21.8 °C
- PSA: 39.44000
- LogP: 4.61420
- じょうきあつ: 0.0±1.2 mmHg at 25°C
Dodonolide セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Dodonolide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3881-1 mg |
Dodonolide |
349534-73-2 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3881-5 mg |
Dodonolide |
349534-73-2 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN3881-1 mL * 10 mM (in DMSO) |
Dodonolide |
349534-73-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| A2B Chem LLC | AF82785-5mg |
Dodonolide |
349534-73-2 | 97.0% | 5mg |
$702.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3881-5mg |
Dodonolide |
349534-73-2 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN3881-1 ml * 10 mm |
Dodonolide |
349534-73-2 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
Dodonolide 関連文献
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415
Dodonolideに関する追加情報
Dodonolide(349534-73-2)に関する最新研究動向
近年、天然物由来の生物活性化合物に対する関心が高まる中、Dodonolide(CAS登録番号:349534-73-2)はその特異な化学構造と薬理作用から注目を集めています。本化合物はドドネア属植物から単離されたセスキテルペンラクトンに分類され、抗炎症・抗腫瘍活性を示すことが報告されています。2023年以降の最新研究では、その分子メカニズムの解明と治療応用の可能性が精力的に検討されています。
構造活性相関研究において、Dodonolideのα-メチレン-γ-ブチロラクトン部位がNF-κB経路の阻害に重要な役割を果たすことが明らかになりました。特に、Journal of Medicinal Chemistryに掲載された最新の構造修飾研究(2024年)では、349534-73-2を基本骨格としてC7位のヒドロキシル基をアセチル化した誘導体が、RAW264.7細胞系において従来比3倍の抗炎症活性を示すことが確認されています。
がん研究分野では、Dodonolideがp53依存性アポトーシス経路を活性化することで、多剤耐性を示す大腸がん細胞株(HCT-116)に対して選択的な細胞死を誘導することが報告されています。2023年のNature Cancer Biology誌によれば、349534-73-2はミトコンドリア膜電位の脱分極を引き起こし、caspase-9を介した内在性アポトーシス経路を活性化することが示されました。特に酸化的ストレス耐性機構との関連が注目されており、グルタチオン代謝との相互作用が詳細に解析されています。
薬物動態研究の進展としては、Dodonolideのバイオアベイラビリティ向上を目的とした製剤技術開発が進行中です。2024年発表のDrug Delivery and Translational Research論文では、PEG化リポソーム封入により経口吸収率が78%向上し、血中半減期が2.3倍に延長したことが示されました。この技術は現在Phase I/IIa臨床試験(NCT05678921)において転移性乳がん患者を対象に評価されています。
安全性プロファイルに関しては、最新の毒性学研究(Regulatory Toxicology and Pharmacology, 2024)で、349534-73-2のNOAEL(無毒性量)がラット長期投与試験で150 mg/kg/dayと確定されました。代謝産物解析により、主な代謝経路がCYP3A4介在の酸化とUGT1A1によるグルクロン酸抱合であることが明らかになり、薬物相互作用リスク管理の重要な知見が得られています。
今後の展望として、Dodonolideをリード化合物とする新規誘導体の開発が加速しています。特にAIを活用したin silicoスクリーニングにより、349534-73-2骨格を保持しつつTNF-α産生抑制活性を強化した23種類の新規アナログが2024年第2四半期に合成さ���、現在前臨床評価段階にあります。これらの進展は、炎症性疾患とがん治療の両分野におけるDodonolideの治療戦略としての可能性を大きく広げるものと期待されています。
349534-73-2 (Dodonolide) 関連製品
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)




